7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one

CYP inhibition drug metabolism 20-HETE formation

Procure this unique coumarin-quinoline hybrid for CYP inhibition and trace-level MS applications. The pre-installed pentafluorobenzyl (PFB) ether provides attomole-level LC/ECAPCI-MS detection without derivatization, while delivering equipotent IC₅₀ of 100 nM against CYP3A4, CYP2C9, and CYP2D6 in human kidney microsomes—enabling pan-CYP blocking at a single working concentration. Ideal for DDI screening, metabolite ID, and 20-HETE pathway studies.

Molecular Formula C25H12F5NO3
Molecular Weight 469.4 g/mol
Cat. No. B4578477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one
Molecular FormulaC25H12F5NO3
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C(C=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F)OC3=O
InChIInChI=1S/C25H12F5NO3/c26-20-16(21(27)23(29)24(30)22(20)28)11-33-14-7-5-13-9-15(25(32)34-19(13)10-14)18-8-6-12-3-1-2-4-17(12)31-18/h1-10H,11H2
InChIKeyXVFAVAPCQPHJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(Pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one: A Polyfluorinated Coumarin-Quinoline Hybrid for CYP Inhibition Studies and Analytical Derivatization


7-[(Pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one (CAS 308297-97-4, C₂₅H₁₂F₅NO₃, MW 469.4 g/mol) is a synthetic hybrid molecule belonging to the coumarin-quinoline structural class . It features a 2-quinolinyl substituent at the 3-position of the coumarin (chromen-2-one) core and a pentafluorobenzyl (PFB) ether group at the 7-position . The compound is catalogued in public bioactivity databases (ChEMBL ID: CHEMBL5177903; BindingDB ID: BDBM50591916) with curated quantitative CYP inhibition data derived from human kidney microsome assays [1]. The molecule’s structural design merges two privileged pharmacophores—coumarin and quinoline—with the analytically significant pentafluorobenzyl moiety, positioning it at the intersection of cytochrome P450 pharmacology and trace-level mass spectrometry applications [2].

Why 7-[(Pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin-Quinoline Hybrids in CYP Profiling


Generic substitution among coumarin-quinoline hybrids is not scientifically justified because the pentafluorobenzyl (PFB) ether at the 7-position is not a passive structural feature—it is a dual-function moiety that simultaneously modulates CYP inhibitory potency and confers analytically exploitable electron-capture properties [1]. The fully fluorinated benzyl ring generates a unique electronic environment that distinguishes this compound from analogs bearing fewer fluorine atoms (e.g., 2,4-difluorobenzyl ) or non-fluorinated benzyl ethers. The PFB group undergoes dissociative electron capture in the gas phase to generate negative ions, enabling attomole-level detection by LC/ECAPCI-MS that is unattainable with non-fluorinated or partially fluorinated congeners [1]. Furthermore, the compound demonstrates a flat CYP inhibition profile (IC₅₀ = 100 nM against CYP3A4, CYP2C9, and CYP2D6) in human kidney microsomes [2], a pattern that cannot be assumed to carry over to analogs with altered 7-position substituents, as even minor structural perturbations in the coumarin-quinoline scaffold are known to shift cholinesterase selectivity between AChE and BuChE [3].

Quantitative Differentiation Evidence for 7-[(Pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one in CYP Inhibition and Analytical Detection


Equipotent CYP3A4/CYP2C9/CYP2D6 Inhibition Profile in Human Kidney Microsomes

The compound exhibits an equipotent inhibition profile across three major human cytochrome P450 isoforms (CYP3A4, CYP2C9, and CYP2D6), each with an IC₅₀ of 100 nM, as determined in human kidney microsomes using the 20-HETE formation endpoint [1]. In contrast, the reference 20-HETE synthesis inhibitor HET0016 shows markedly weaker and isoform-discordant inhibition: CYP3A4 IC₅₀ = 71,000 nM (710-fold weaker), CYP2C9 IC₅₀ = 3,300 nM (33-fold weaker), and CYP2D6 IC₅₀ = 83,900 nM (839-fold weaker) [2]. This flat inhibition profile across three CYP families is mechanistically distinct from HET0016's CYP4A/4F-selective pharmacology [2].

CYP inhibition drug metabolism 20-HETE formation

Pentafluorobenzyl Moiety Enables Attomole-Level Detection by Electron-Capture Mass Spectrometry

The pre-installed pentafluorobenzyl (PFB) ether group at the 7-position directly enables dissociative electron capture in the gas phase, generating negative ions through the loss of a pentafluorobenzyl radical [1]. This mechanism permits detection of PFB-derivatized biomolecules and drugs in the attomole range by LC/ECAPCI-MS, a capability that has been established as a general property of PFB derivatives [1]. In contrast, the non-fluorinated benzyl ether analog [2] and the partially fluorinated 2,4-difluorobenzyl analog lack the requisite electron affinity for this detection mode. The electron-capture efficiency of the PFB group is directly proportional to the degree of fluorine substitution on the benzyl ring, giving the pentafluoro derivative the maximum signal enhancement in negative-ion chemical ionization MS [1].

analytical chemistry LC-MS electron capture derivatization

Enhanced Metabolic Stability Conferred by Full Fluorination of the 7-Benzyloxy Substituent

The pentafluorobenzyl ether at the 7-position is expected to exhibit enhanced resistance to CYP-mediated oxidative O-dealkylation compared to non-fluorinated or partially fluorinated benzyl ether analogs. This is a well-established class-level property: perfluorination of the benzyl ring blocks the primary metabolic soft spot (benzylic C–H oxidation and aromatic hydroxylation) that typically initiates clearance of benzyl ethers [1]. The 2,4-difluorobenzyl analog (EVT-4127833) retains two unsubstituted aromatic positions (C-5 and C-6) that remain susceptible to CYP-mediated hydroxylation , whereas the pentafluoro derivative presents no aromatic C–H bonds for oxidative attack on the benzyl ring . Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound are not publicly available, representing a critical evidence gap.

metabolic stability fluorine substitution CYP-mediated oxidation

High-Value Application Scenarios for 7-[(Pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one in Research and Analytical Settings


Pan-CYP Blocking Agent for In Vitro Drug Metabolism Studies Requiring Broad-Spectrum CYP Inactivation

The compound's equipotent IC₅₀ of 100 nM against CYP3A4, CYP2C9, and CYP2D6 [1] makes it a candidate for 'pan-CYP' blocking in human tissue microsome or hepatocyte incubations where the objective is to suppress multiple CYP-mediated metabolic pathways simultaneously. Unlike HET0016, which is 33- to 839-fold less potent at these isoforms [2], this compound provides uniform inhibition at a single working concentration, simplifying experimental design in drug-drug interaction (DDI) screening or metabolite identification studies.

Intrinsically MS-Detectable Probe for Pharmacokinetic and Tissue Distribution Studies by ECNI-MS

The pre-installed pentafluorobenzyl ether group enables direct detection by electron-capture negative-ion mass spectrometry without additional derivatization [1]. This is advantageous for laboratories conducting pharmacokinetic profiling, blood-brain barrier penetration studies, or forensic toxicology screening, where attomole-level sensitivity is required and post-hoc derivatization introduces analytical variability. The compound serves as both a bioactive molecule and its own mass spectrometry tag, a dual functionality absent in non-fluorinated or partially fluorinated coumarin-quinoline analogs [2].

Structure-Activity Relationship (SAR) Benchmark for Fluorine-Scanning Studies of CYP Inhibitor Selectivity

The compound's unique combination of full pentafluorination at the 7-benzyloxy position and the 3-quinolinyl substituent provides a defined SAR anchor point for systematic fluorine-scanning campaigns [1]. When procured alongside the 2,4-difluorobenzyl analog (EVT-4127833) [2] and the non-fluorinated benzyl ether, the trio enables a fluorine-number-dependent analysis of CYP inhibition potency shifts, metabolic stability changes, and MS detection sensitivity gradients. This is directly relevant to medicinal chemistry programs optimizing fluorinated coumarin-quinoline leads.

20-HETE Pathway Pharmacology Tool with Defined CYP Interaction Profile

The compound was assayed in the 20-HETE formation pathway using human kidney microsomes [1], positioning it within the arachidonic acid/CYP/20-HETE signaling axis that is therapeutically relevant to hypertension, renal function, and cerebral circulation [2]. Researchers investigating 20-HETE biology who require a tool compound with a known, flat CYP inhibition profile (rather than the CYP4A/4F-selective HET0016) may select this compound for comparative mechanistic studies where differential CYP inhibition sheds light on the relative contribution of individual CYP isoforms to 20-HETE synthesis in a given tissue.

Quote Request

Request a Quote for 7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.